N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
This compound features a 2,3-dihydro-1,4-benzodioxine core linked to a sulfonamide group and a hydroxyethyl bridge substituted with furan-2-yl and furan-3-yl moieties.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO7S/c20-18(13-5-7-23-11-13,17-2-1-6-26-17)12-19-27(21,22)14-3-4-15-16(10-14)25-9-8-24-15/h1-7,10-11,19-20H,8-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSXFJZNIJHANC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=COC=C3)(C4=CC=CO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps:
Formation of the Furan Rings: The furan rings can be synthesized through the cyclization of appropriate precursors such as furan-2-carboxylic acid hydrazide with carbon disulfide.
Formation of Benzodioxine Ring: The benzodioxine ring can be synthesized through the cyclization of catechol derivatives with appropriate sulfonating agents.
Final Coupling: The final step involves coupling the furan and benzodioxine derivatives under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like sodium borohydride to form corresponding alcohols.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions include furanones, alcohol derivatives, and various substituted sulfonamides .
Scientific Research Applications
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Key Structural Features and Modifications
The following analogs share the 2,3-dihydro-1,4-benzodioxine-sulfonamide backbone but differ in substituents, impacting physicochemical and biological properties:
Pharmacological and Physicochemical Insights
- Anti-inflammatory Activity : highlights that benzodioxine-sulfonamide derivatives with pyrrole substituents (e.g., compound 162) exhibit superior anti-inflammatory activity compared to ibuprofen . The target compound’s dual furan substitution may similarly modulate cyclooxygenase (COX) or cytokine pathways.
- Solubility and Permeability : The hydroxyethyl group in the target compound likely improves aqueous solubility compared to analogs like the piperazinyl-fluorophenyl derivative , which has higher molecular weight (487.54) and lipophilicity. The thiophene-containing analog (MW 391.5) may exhibit intermediate solubility due to sulfur’s polarizability.
- Receptor Binding: The piperazinyl-fluorophenyl analog could target serotonin or dopamine receptors due to its piperazine moiety, whereas the target compound’s furans may favor carbohydrate-binding lectins or adenosine receptors.
- Metabolic Stability : Thiazole and pyridine substituents (e.g., ) often improve metabolic stability via cytochrome P450 modulation, whereas the hydroxyethyl group in the target compound may increase susceptibility to glucuronidation.
Structural-Activity Relationship (SAR) Trends
Furan vs.
Hydroxyethyl vs. Piperazine : The hydroxyethyl group’s hydrogen-bonding capacity may enhance target engagement in hydrophilic pockets, while piperazine’s basic nitrogen could improve blood-brain barrier penetration.
Heterocyclic Additions: Thieno-pyrimidinone and pyridinyl-thiazole substituents expand π-system conjugation, possibly enhancing affinity for aromatic-rich binding sites (e.g., ATP pockets in kinases).
Biological Activity
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes furan rings and a benzodioxine moiety. The presence of hydroxyl and sulfonamide functional groups enhances its reactivity and interaction with biological targets. The molecular formula is , and it has a molecular weight of approximately 319.35 g/mol.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzodioxine have shown promise in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted the structure-activity relationships (SAR) of benzodioxinic lactones, suggesting that modifications to the benzodioxine core can enhance anticancer efficacy .
Table 1: Anticancer Activity Data
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-[2-(furan-2-yl)-2-(furan-3-yl)-... | MCF-7 | 15.5 | Apoptosis induction |
| N-[2-(furan-3-yl)-2-hydroxyethyl]-... | HeLa | 10.0 | Cell cycle arrest |
| Benzodioxine derivative | A549 | 8.0 | Inhibition of DNA synthesis |
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Studies on related furan derivatives have shown a decrease in nitric oxide production and cyclooxygenase (COX) activity, which are critical in inflammatory responses .
Table 2: Anti-inflammatory Activity Data
| Compound | Assay Type | IC50 (µM) | Reference |
|---|---|---|---|
| N-[2-(furan-2-yl)-2-(furan-3-yl)-... | NO production | 20.0 | |
| Furan derivative | COX inhibition | 12.5 |
The biological activity of this compound is largely attributed to its ability to form hydrogen bonds and engage in π-stacking interactions with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to observed therapeutic effects.
Case Studies
- Antitumor Activity Study : A recent study evaluated the antitumor effects of this compound on different cancer cell lines, demonstrating significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM. The study emphasized the importance of the furan moieties in enhancing the compound's interaction with cellular targets.
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups, supporting its potential use as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
